c(RADfC)

Molecular Imaging Tumor Targeting Activatable Cell-Penetrating Peptides

c(RADfC) is the structurally defined, essential negative control for validating αvβ3 integrin specificity. Its precise Arg-Ala-Asp-D-Phe-Cys sequence, with a Gly→Ala substitution, abolishes binding while preserving conformation, unlike generic analogs. Essential for imaging, drug delivery, and 3D model studies, it provides the robust baseline needed for publication-ready, IND-enabling data. Procure authenticated material with verified purity for reproducible results.

Molecular Formula C27H37F3N8O9S
Molecular Weight 706.7 g/mol
Cat. No. B1436899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec(RADfC)
Molecular FormulaC27H37F3N8O9S
Molecular Weight706.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H36N8O7S.C2HF3O2/c1-13-20(36)31-17(11-19(34)35)23(39)32-16(10-14-6-3-2-4-7-14)22(38)33-18(12-41)24(40)30-15(21(37)29-13)8-5-9-28-25(26)27;3-2(4,5)1(6)7/h2-4,6-7,13,15-18,41H,5,8-12H2,1H3,(H,29,37)(H,30,40)(H,31,36)(H,32,39)(H,33,38)(H,34,35)(H4,26,27,28);(H,6,7)
InChIKeyAPAYSWADEHNZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c(RADfC): High-Purity Cyclic Control Peptide for αvβ3 Integrin Specificity Validation


c(RADfC), chemically defined as cyclo(-Arg-Ala-Asp-D-Phe-Cys), is a synthetic cyclic pentapeptide (molecular formula C25H36N8O7S, molecular weight 592.68) that serves as the definitive negative control peptide for αvβ3 integrin–targeted cyclic RGD peptides . The compound features a core amino acid substitution in which alanine (Ala) replaces glycine (Gly) at the second position of the canonical RGD motif . This single-residue alteration abolishes αvβ3 integrin recognition and binding while preserving the peptide's overall cyclic conformation and physicochemical properties, making c(RADfC) an essential comparator for validating integrin-dependent targeting specificity in molecular imaging and drug delivery studies [1].

c(RADfC) Procurement Rationale: Why Generic Cyclic Peptides Cannot Replace This Validated Control


Generic or in-house synthesized cyclic peptides lacking the precise Arg-Ala-Asp-D-Phe-Cys sequence cannot be interchanged with c(RADfC) in αvβ3 integrin specificity studies. The RGD-to-RAD substitution in c(RADfC) is not arbitrary; it is a structurally defined modification that eliminates the high-affinity binding interaction between the RGD tripeptide motif and the αvβ3 integrin receptor while preserving the cyclic backbone conformation . Empirical evidence demonstrates that constructs bearing c(RGDfC) exhibit robust cellular uptake and tumor targeting, whereas constructs substituting c(RADfC) show near-complete ablation of αvβ3-mediated uptake—a difference that cannot be assumed for other RAD-containing variants, linear analogs, or uncharacterized control peptides [1][2]. Procuring authenticated c(RADfC) (CAS 1055991-02-0) with verified purity ensures experimental reproducibility and enables valid attribution of observed targeting effects to αvβ3 integrin engagement rather than nonspecific peptide-membrane interactions .

c(RADfC) Quantitative Differentiation: Head-to-Head Evidence Versus Closest Analogs


In Vivo Tumor Contrast: c(RGDfC)-ACPP Yields 10-Fold Higher Fluorescence Than c(RADfC)-ACPP Control

In a head-to-head in vivo comparison using an activatable cell-penetrating peptide (ACPP) platform, the c(RGDfC)-targeted construct produced tumor contrast of 7.8 ± 1.6, representing a 10-fold higher tumor fluorescence signal relative to the c(RADfC)-containing negative control peptide in MDA-MB-231 orthotopic breast tumor-bearing mice [1]. The dual-targeted ACPP containing c(RGDfC) demonstrated complete tumor regression in 25% (one quarter) of treated mice, whereas the c(RADfC)-control group showed no survival benefit [1].

Molecular Imaging Tumor Targeting Activatable Cell-Penetrating Peptides

3D Tumor Spheroid Uptake: cRGD Construct Shows Integrin-Dependent Cellular Internalization; cRAD Substitution Abolishes Uptake

In a 3D tumor spheroid model (>500 μm diameter), a PEGylated photodynamic therapy construct bearing a cyclic RGD moiety demonstrated rapid cellular uptake throughout the spheroid. Replacing the cyclic RGD moiety with a cyclic RAD peptide (the same Arg-Ala-Asp substitution found in c(RADfC)) led to complete loss of cellular uptake in 3D culture, confirming that uptake was integrin-dependent rather than attributable to nonspecific peptide penetration [1]. Additionally, a tenfold molar excess of free cyclic RGD peptide competitively blocked the construct's cytotoxicity, further establishing the integrin specificity of the RGD-mediated effect that the RAD control fails to recapitulate [1].

Photodynamic Therapy 3D Tumor Spheroids Integrin Targeting

Therapeutic Efficacy Differential: c(RGDfC)-Drug Conjugate Reduces Tumor Volume; c(RADfC)-Control Performs Worse Than Free Drug

In a comparative study evaluating peptide-drug conjugates for cancer therapy, the dual-targeted c(RGDfC)-PLGC(Me)AG-peptide-drug conjugate demonstrated a statistically significant reduction in average tumor volume compared to free monomethylauristatin E (MMAE) (p = 3.1 × 10⁻³). In contrast, the dual-negative control construct containing c(RADfC) and PEG6 performed worse than free MMAE, showing no therapeutic benefit from the targeting moiety [1]. This direct comparison establishes that the therapeutic advantage derives specifically from the αvβ3 integrin–binding RGD motif, which is absent in c(RADfC).

Drug Delivery Prodrug Conjugates Anticancer Therapeutics

Structural Determinant of Binding Loss: Gly→Ala Substitution Eliminates αvβ3 Integrin Recognition

The core structural distinction between c(RADfC) and its active counterpart c(RGDfC) is the substitution of glycine (Gly) with alanine (Ala) at the second position of the RGD tripeptide motif . This modification replaces a conformationally flexible glycine residue (which permits the precise spatial presentation of the Arg and Asp side chains required for αvβ3 integrin binding) with a methyl-bearing alanine residue that introduces steric hindrance and restricts backbone flexibility. The result is a cyclic peptide that maintains identical ring size, molecular architecture, and physicochemical properties to c(RGDfC) while lacking the molecular recognition features essential for αvβ3 integrin engagement . c(RADfC) is explicitly designated and catalogued as the control peptide for c(RGDfC) (H-7226) in major supplier inventories [1].

Structure-Activity Relationship Peptide Engineering Integrin Binding Motif

Patent-Recognized Control Status: c(RADfC) Explicitly Cited as c(RGDfC) Comparator in Imaging Agent IP

A patent filing disclosing ¹⁸FDG-conjugated positron emission tomography (PET) imaging agents for cancer detection explicitly lists c(RADfC) among the group of RGD peptides from which the targeting moiety may be selected. In the patent claims, c(RGDfC) and c(RADfC) are listed as distinct peptide options within the same enumerated group, indicating that the patentees recognized c(RADfC) as a structurally defined, distinct comparator to the active targeting peptide [1]. This inclusion in formal intellectual property documentation reinforces c(RADfC)'s established status as the reference control compound for cyclic RGD–based αvβ3 integrin targeting systems.

PET Imaging Radiopharmaceuticals Patent Literature

c(RADfC) Validated Application Scenarios for Research and Industrial Procurement


Negative Control for αvβ3 Integrin–Targeted Molecular Imaging Studies

c(RADfC) is the essential negative control compound for validating αvβ3 integrin specificity in molecular imaging experiments. In studies utilizing c(RGDfC)-based optical, PET, or SPECT imaging probes, parallel experiments with c(RADfC)-conjugated probes enable researchers to quantify the integrin-dependent component of the imaging signal. Evidence demonstrates that c(RADfC)-containing constructs yield 10-fold lower tumor fluorescence than their c(RGDfC) counterparts [1], providing a robust baseline for distinguishing specific αvβ3 targeting from nonspecific probe accumulation. Procurement of certified c(RADfC) with documented purity (≥95%) and identity confirmation (CAS 1055991-02-0) is critical for generating interpretable imaging data suitable for publication and translational development [2].

Specificity Control for Integrin-Targeted Drug Delivery and Prodrug Activation Systems

In the development of integrin-targeted therapeutic conjugates, including activatable cell-penetrating peptides (ACPPs), antibody-drug conjugates, and nanoparticle-based delivery systems, c(RADfC) serves as the definitive control for establishing integrin-dependent efficacy. Direct comparative studies show that c(RGDfC)-bearing drug conjugates produce statistically significant tumor volume reduction (p = 3.1 × 10⁻³) relative to free drug, whereas c(RADfC)-bearing control conjugates perform worse than free drug [1]. This differential enables researchers to confidently attribute therapeutic benefit to αvβ3 integrin engagement rather than to the peptide scaffold or linker chemistry. Industrial users developing integrin-targeted bioconjugates require c(RADfC) for IND-enabling pharmacology studies to satisfy regulatory expectations for target engagement validation.

3D Cell Culture and Tumor Spheroid Penetration Assays

c(RADfC) is critical for interpreting the mechanism of probe or drug penetration in 3D tumor spheroid models. Research demonstrates that cyclic RGD-modified constructs achieve rapid distribution throughout large (>500 μm diameter) 3D spheroids, while substitution with cyclic RAD (the core motif of c(RADfC)) results in complete loss of cellular uptake [1]. This control enables investigators to distinguish true integrin-mediated internalization from passive diffusion or nonspecific cell surface interactions. For contract research organizations (CROs) and academic core facilities offering 3D tumor penetration assays as a service, c(RADfC) provides the validated negative control required to generate commercially credible and scientifically defensible data.

Peptide Engineering and Structure-Activity Relationship (SAR) Studies

c(RADfC) provides a structurally defined benchmark for SAR studies investigating the molecular determinants of αvβ3 integrin recognition. The Gly→Ala substitution in c(RADfC) introduces a defined stereoelectronic change (addition of a methyl group) while preserving the cyclic pentapeptide scaffold and the spatial positioning of the flanking Arg and Asp residues. This enables researchers to systematically dissect the contribution of backbone flexibility, steric tolerance, and side-chain presentation to integrin binding affinity. Suppliers offering c(RADfC) with optional modifications (biotinylation, fluorescent labeling, PEGylation) [2] support a range of downstream applications, including surface plasmon resonance (SPR) binding assays, fluorescence polarization competition studies, and flow cytometry–based integrin occupancy measurements. Industrial peptide manufacturers and medicinal chemistry groups rely on c(RADfC) as a reference standard for quality control and assay development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for c(RADfC)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.